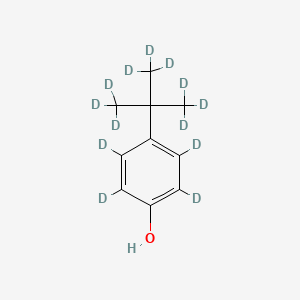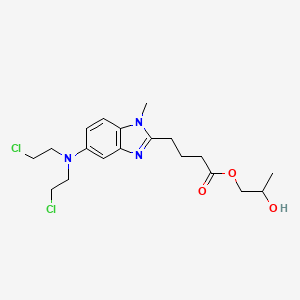
Bendamustine 2-Hydroxyprop-1-yl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine 2-Hydroxyprop-1-yl Ester is a derivative of the anticancer drug Bendamustine Hydrochloride. It is known for its enhanced cytotoxic properties compared to the parent compound, making it a potent agent against various human cancer cell types, including those resistant to Bendamustine .
Métodos De Preparación
The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of Bendamustine and 2-Hydroxypropyl alcohol
Aplicaciones Científicas De Investigación
Bendamustine 2-Hydroxyprop-1-yl Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the stability of ester bonds.
Biology: It is used in cell biology research to study its cytotoxic effects on various cancer cell lines.
Medicine: It is investigated for its potential use in cancer therapy due to its enhanced cytotoxic properties compared to Bendamustine Hydrochloride
Mecanismo De Acción
Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .
Propiedades
Fórmula molecular |
C19H27Cl2N3O3 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
Clave InChI |
DPJNJXZCGGZVAS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


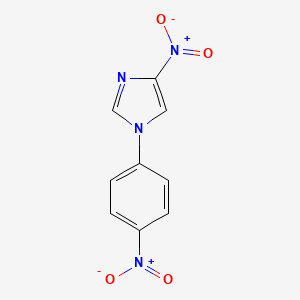
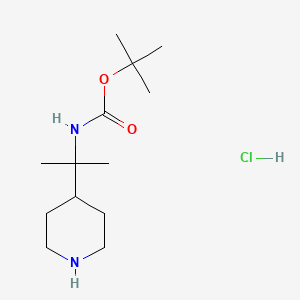


![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
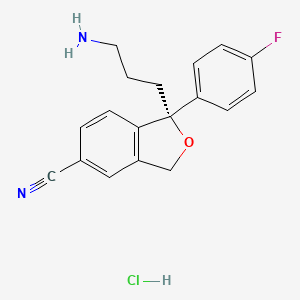

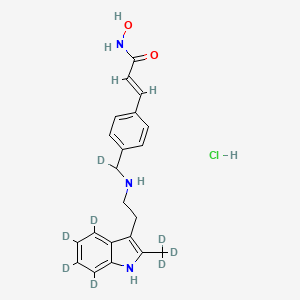
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
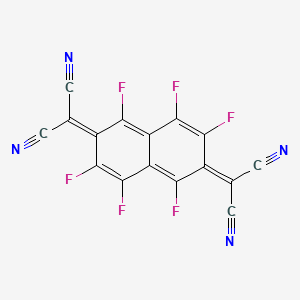
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


